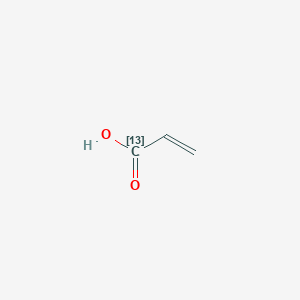

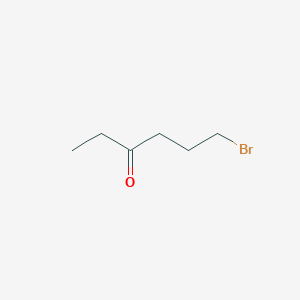

Ethyl 3-methyl-2-methylenebutanoate

Overview

Description

Ethyl 3-methyl-2-methylenebutanoate, also known as 3-methyl-2-methylenebutyric acid ethyl ester, is an organic compound belonging to the family of esters. It is a colorless liquid with a sweet, fruity odor, and is widely used in the food and beverage industry as a flavoring agent. It is also used in the pharmaceutical industry as a solvent and in the cosmetic industry as a preservative. This compound has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

Wine Aroma Analysis

- Esters in Wine : Ethyl 3-methyl-2-methylenebutanoate, closely related to esters like ethyl 2-hydroxy-3-methylbutanoate, is a focus in wine studies. Research on these esters helps in understanding their chemical and sensory characteristics in wines. For example, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate were quantified in wines, revealing their role in aroma modulation. The concentration of these compounds in wines is significantly below their detection threshold, indicating a negligible direct effect on fruity aroma modulation. This finding underscores the complexity of wine aromas and the nuanced role of esters like this compound in sensory perception (Gammacurta et al., 2018).

Chemical Synthesis

- Synthetic Applications : this compound is structurally related to compounds used in various synthetic processes. For example, ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, derived from a related cyanoester, shows the potential for producing psychotropic substances. This reflects the broader applicability of this compound derivatives in synthetic organic chemistry (Grigoryan et al., 2011).

Metabolism in Fruits

- Aroma Compound Metabolism in Apples : The study of this compound can provide insights into the metabolism of similar esters in fruits, such as apples. For instance, the metabolism of ethyl tiglate (a related compound) in apple fruits has been shown to lead to the formation of (R)-ethyl 2-methylbutanoate, a minor aroma compound. This research highlightsthe importance of understanding the metabolic pathways of such esters in fruits, which can be crucial for the food industry, especially in flavor enhancement and product authenticity verification (Hauck et al., 2000).

Biocatalysis in Pharmaceutical Production

- Chiral Drug Precursors : this compound is related to compounds like Ethyl (S)-4-chloro-3-hydroxybutanoate ester, which is used as a precursor for enantiopure intermediates in chiral drug production. For instance, this ester is a key precursor in the production of cholesterol-lowering statins. The biocatalysis of such compounds emphasizes the potential for using this compound derivatives in pharmaceutical manufacturing (Ye et al., 2011).

Forensic Applications

- Decomposition Analysis in Forensics : In forensic science, the analysis of volatile organic compounds (VOCs) released during decomposition is crucial. This compound, similar to other esters, can be part of the VOC profile used to differentiate human remains from animal remains. This application is vital in the training of cadaver dogs and development of portable detection devices for forensic investigations (Rosier et al., 2015).

Agricultural Chemical Synthesis

- Herbicide Production : this compound analogs are used in the synthesis of agricultural chemicals like herbicides. For instance, a new synthetic method for the herbicide carfentrazone-ethyl utilizes ethyl acrylate, which replaces ethyl 3-hydroxy-2-methylenebutanoate, highlighting the versatility of these compounds in agricultural chemical synthesis (Fan et al., 2015).

Biofuel Research

- Biofuel Precursor Exploration : The exploration of sustainable biofuels like methyl ethyl ketone (MEK) involves compounds related to this compound. Research in this area focuses on novel biosynthetic pathways and microbial engineering to produce MEK precursors, demonstrating the potential application of this compound derivatives in biofuel production (Tokic et al., 2018).

properties

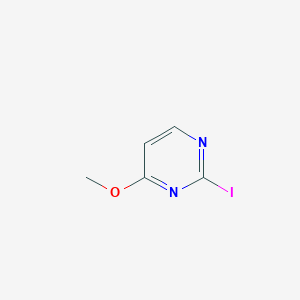

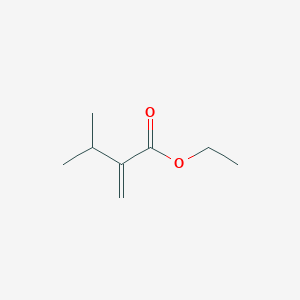

IUPAC Name |

ethyl 3-methyl-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXQFJPFDWFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475073 | |

| Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68834-46-8 | |

| Record name | Butanoic acid, 3-methyl-2-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.